molecular formula C21H20N4O3S B2683534 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207039-02-8

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2683534
CAS No.: 1207039-02-8
M. Wt: 408.48
InChI Key: NPZUADDBEPKHOS-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound featuring multiple functional groups, including furan, imidazole, thioether, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via a Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Furan Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the imidazole derivative.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol compound.

    Isoxazole Introduction: The final step involves the acylation of the thioether with 5-methylisoxazole-3-yl acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thioether moieties.

    Reduction: Reduction reactions may target the imidazole ring or the isoxazole group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways and its potential as a lead compound in drug discovery.

Medicine

Given its structural complexity, the compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan and imidazole rings could facilitate binding to active sites, while the thioether and isoxazole groups might modulate the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Lacks the p-tolyl group, potentially altering its chemical and biological properties.

    2-((1-(furan-2-ylmethyl)-5-(phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide: Substitutes the p-tolyl group with a phenyl group, which might affect its interaction with biological targets.

Uniqueness

The presence of the p-tolyl group in 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and influencing its pharmacokinetic properties. This unique structure could result in distinct biological activities and applications.

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.
  • Introduction of the Furan Ring : The furan moiety is introduced via a Friedel-Crafts acylation reaction.
  • Thioether Formation : The thioether linkage is created by reacting the imidazole derivative with a thiol compound under basic conditions.
  • Acetamide Formation : The final step involves the reaction of the thioether intermediate with an appropriate amine to form the acetamide group.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Recent studies have demonstrated that derivatives containing imidazole and furan rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Reference
This compoundA549 (Lung Cancer)6.75 ± 0.19
This compoundHCC827 (Lung Cancer)5.13 ± 0.97
This compoundNCI-H358 (Lung Cancer)4.01 ± 0.95

These results indicate that the compound exhibits potent anticancer activity, particularly against non-small cell lung cancer cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μM)Reference
Staphylococcus aureus6.12
Escherichia coli25.00

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Antioxidant Activity

Antioxidant assays have indicated that compounds with similar structures exhibit significant free radical scavenging abilities. For example, studies have reported antioxidant activities ranging from 2007.67 to 1654.76 µg AAE/g dry sample for thiazole derivatives containing imidazole and furan scaffolds, suggesting that modifications to these structures could enhance antioxidant properties .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The furan and isoxazole moieties may modulate receptor activities, influencing cellular signaling pathways.
  • Radical Scavenging : The presence of multiple functional groups allows for interactions with free radicals, enhancing its antioxidant capacity.

Case Studies

Several case studies have illustrated the efficacy of similar compounds in clinical settings:

  • Case Study on Lung Cancer : A derivative similar to our compound showed a significant reduction in tumor size in preclinical models when administered at specific dosages.
  • Antimicrobial Trials : Clinical trials demonstrated effective inhibition of bacterial growth in patients with resistant infections when treated with compounds structurally related to our target compound.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-14-5-7-16(8-6-14)18-11-22-21(25(18)12-17-4-3-9-27-17)29-13-20(26)23-19-10-15(2)28-24-19/h3-11H,12-13H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZUADDBEPKHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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